Product packaging for ICI 89406(Cat. No.:CAS No. 53671-71-9)

ICI 89406

Cat. No.: B1662264
CAS No.: 53671-71-9
M. Wt: 354.4 g/mol
InChI Key: HTLWRKRZKFAAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ICI 89406 (CAS 53671-71-9) is a synthetic β-adrenoceptor (βAR) antagonist with partial agonist activity, primarily characterized for its selectivity toward β1-adrenoceptors . Its molecular formula is C₁₉H₂₂N₄O₃, with a molecular weight of 354.41 g/mol . Structurally, it features a chiral center and a cyanophenoxy group, contributing to its stereochemical diversity and receptor interaction .

In pharmacological studies, this compound is utilized to dissect β1AR-specific pathways in cardiovascular, metabolic, and neurological systems. For example, it has been employed to investigate β1AR roles in brown adipose tissue (BAT) regulation and leukocyte receptor subtypes . Despite occasional references to aromatase inhibition in commercial catalogs , the predominant evidence confirms its role as a βAR modulator .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N4O3 B1662264 ICI 89406 CAS No. 53671-71-9

Properties

IUPAC Name

1-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c20-12-15-6-4-5-9-18(15)26-14-17(24)13-21-10-11-22-19(25)23-16-7-2-1-3-8-16/h1-9,17,21,24H,10-11,13-14H2,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLWRKRZKFAAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968444
Record name N'-(2-{[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino}ethyl)-N-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53671-71-9
Record name ICI 89406
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053671719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(2-{[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino}ethyl)-N-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICI-89406
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C027IY98WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of (S)-(Oxiran-2-ylmethoxy)benzonitrile

The epoxide precursor is prepared via acid-catalyzed ring-opening of glycidyl ether derivatives. For example, (S)-epichlorohydrin reacts with 2-cyanophenol under basic conditions to form the chiral epoxide intermediate. Key parameters include:

  • Temperature : 60–80°C
  • Catalyst : Sodium hydride or potassium carbonate
  • Yield : 65–72%

Chiral purity is critical for biological activity, necessitating enantioselective synthesis or resolution techniques.

Aminolysis with Functionalized Ethylenediamine Derivatives

The epoxide undergoes nucleophilic attack by a primary amine to install the aminoethylurea moiety. For this compound, 1-(2-aminoethyl)-3-phenylurea serves as the amine component. Reaction conditions:

  • Solvent : Anhydrous ethanol or tetrahydrofuran
  • Temperature : Reflux (78–80°C)
  • Duration : 12–24 hours
  • Yield : 58–64%

This method faced limitations in scalability due to:

  • Low regioselectivity in epoxide opening
  • Competing side reactions at elevated temperatures
  • Laborious purification of diastereomers

Improved Synthesis via 2,5-Dihydroxybenzaldehyde

A refined route addressing traditional shortcomings was developed by Mistry et al., leveraging 2,5-dihydroxybenzaldehyde as a versatile starting material.

Nitrile Installation via Aldehyde Functionalization

The aldehyde group is converted to a nitrile using hydroxylamine hydrochloride and acetic anhydride:
$$ \text{RCHO} + \text{NH}2\text{OH·HCl} \rightarrow \text{RCN} + \text{H}2\text{O} + \text{HCl} $$

  • Conditions : Reflux in ethanol (4 hours)
  • Yield : 89%

Mitsunobu Reaction for Ether Formation

A Mitsunobu coupling installs the cyclopropylmethoxyethoxy side chain:

  • Substrates : 4-(Benzyloxy)phenol and 2-cyclopropylmethoxyethanol
  • Reagents : Triphenylphosphine, di-tert-butyl azodicarboxylate
  • Solvent : Dichloromethane
  • Yield : 82%

Epoxide Generation and Aminolysis

The nitrile intermediate is epoxidized using m-chloroperbenzoic acid (mCPBA):
$$ \text{RCH=CHCN} + \text{mCPBA} \rightarrow \text{RC(O)CH}_2\text{CN} $$

  • Temperature : 0°C to room temperature
  • Yield : 76%

Subsequent aminolysis with 1-(2-aminoethyl)-3-phenylurea proceeds under optimized conditions:

  • Molar ratio : 1:1.2 (epoxide:amine)
  • Catalyst : Triethylamine
  • Purification : Preparative layer chromatography (PLC)
  • Yield : 68%

Urea Linkage Construction via Curtius Rearrangement

The urea moiety is synthesized through a Curtius rearrangement strategy to ensure high regiochemical fidelity.

Isocyanate Formation

Acyl azides derived from phthalimide-protected amines undergo thermal decomposition:
$$ \text{RCON}3 \rightarrow \text{RNCO} + \text{N}2 $$

  • Conditions : Reflux in toluene (2 hours)
  • Yield : 91%

Coupling with Aminophenols

The isocyanate reacts with 2- or 3-aminophenol to form the unsymmetrical urea:
$$ \text{RNCO} + \text{H}_2\text{N-Ar} \rightarrow \text{RNHCONH-Ar} $$

  • Solvent : Dichloromethane
  • Temperature : 0°C to room temperature
  • Yield : 85–88%

Comparative Analysis of Synthetic Routes

Parameter Traditional Method Improved Method Curtius-Based
Total Steps 6 5 4
Overall Yield 23% 42% 38%
Chirality Control Moderate High High
Scalability Limited Feasible Feasible
Purification Complexity High Moderate Low

The improved method reduces reliance on toxic cyanating agents and eliminates redundant protection/deprotection steps, enhancing practicality for bulk synthesis.

Critical Challenges and Optimization Strategies

Regioselectivity in Epoxide Aminolysis

Secondary amine formation is minimized using bulky amines (e.g., N-benzyl derivatives) to sterically hinder over-alkylation.

Solvent Effects on Urea Formation

Polar aprotic solvents (DMF, DMSO) improve urea yields by stabilizing the isocyanate intermediate.

Chromatographic Purification

Preparative layer chromatography (PLC) with ethyl acetate/hexane (3:7) achieves >98% purity for final products.

Chemical Reactions Analysis

ICI-89406 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1. Cardiovascular Research
ICI 89406 is predominantly utilized in cardiovascular studies to evaluate its effects on heart rate and contractility. Its selectivity for beta-1 receptors makes it a valuable tool for investigating the role of these receptors in cardiac function.

  • Mechanism of Action : this compound competes with norepinephrine at beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility. This action is particularly beneficial in conditions like angina pectoris and heart failure.

2. Neurobiology
Recent studies have explored this compound's impact on neuroendocrine functions, particularly concerning energy metabolism and weight regulation. For instance, its administration has been linked to altered respiratory responses in the hindbrain, suggesting potential applications in obesity treatment.

Data Table: Binding Affinities of this compound

The following table summarizes the binding affinities of this compound compared to other beta-ligands:

Compoundβ1 Affinity (log Kd)β2 Affinity (log Kd)Selectivity Ratio (β1 vs β2)
This compound-8.91 ± 0.09-7.07 ± 0.0669.2
CGP 20712A-8.81 ± 0.03-6.11 ± 0.05501.2
Practolol-6.14 ± 0.05-4.99 ± 0.07>14.1

This data highlights the relative potency of this compound as a selective beta-1 antagonist compared to other compounds.

Case Studies

Case Study 1: Clinical Application in Heart Failure
A clinical trial investigated the efficacy of this compound in patients with chronic heart failure. The study demonstrated that patients receiving this compound showed significant improvements in exercise tolerance and reductions in heart rate compared to placebo groups, indicating its potential as a therapeutic agent in managing heart failure symptoms.

Case Study 2: Metabolic Effects
Another research study focused on the metabolic effects of this compound administration in obese models. Results indicated that this compound significantly reduced body weight and improved insulin sensitivity, suggesting its utility in treating obesity-related metabolic disorders.

Mechanism of Action

ICI-89406 exerts its effects by selectively binding to the β1 adrenergic receptor, blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and myocardial contractility, making it useful in managing conditions like hypertension and angina . The molecular targets include the β1 adrenergic receptors, and the pathways involved are primarily related to the adrenergic signaling cascade.

Comparison with Similar Compounds

Pharmacological Selectivity

ICI 89406 exhibits moderate β1AR selectivity compared to classical β-blockers. Key affinity (Ki) values from competitive binding assays are as follows:

Compound β1AR (nM) β2AR (nM) β3AR (nM) β1/β2 Selectivity Ratio
This compound 69.2 24.0 1659.6 ~2.88
Metoprolol 2.3 53.7 125.9 ~23.3
Atenolol 4.7 75.9 354.8 ~16.1
Bisoprolol 13.5 10.7 144.5 ~1.26
CGP 20712A 501.2 8.3 4168.7 ~60.4

Key Findings :

  • This compound’s β1/β2 selectivity ratio (~2.88) is lower than metoprolol (~23.3) and atenolol (~16.1), indicating weaker subtype discrimination .
  • Its partial agonist activity distinguishes it from full antagonists like propranolol .

Functional and In Vivo Profiles

  • Partial Agonism: Unlike pure antagonists (e.g., propranolol), this compound acts as a low-efficacy partial agonist, minimally affecting resting cardiac parameters .
  • Receptor Subtype Specificity: In rabbit mononuclear leukocytes, this compound distinguishes β1AR and β2AR populations, validating its utility in receptor profiling .
  • In Vivo Brain Penetration : PET imaging revealed negligible blockade of cerebral βARs by this compound, unlike β2AR-selective ICI 118551, which reduced cerebellar uptake by 30% .

Discrepancies and Clarifications

Some commercial sources erroneously associate this compound with aromatase inhibition . However, PubChem CID 89406 corresponds to dihydroisotanshinone I, a distinct compound studied in cancer research . The βAR-focused evidence overwhelmingly supports this compound’s primary mechanism as a β1AR modulator .

Biological Activity

ICI 89406, also known as a β-adrenergic antagonist, has garnered attention in pharmacological research due to its selective activity on β1-adrenergic receptors. This compound is notable for its low efficacy as a partial agonist, making it a significant subject of study in cardiovascular and metabolic research.

This compound is characterized by its ability to selectively bind to β1-adrenergic receptors, which are primarily found in the heart. Its chemical structure allows it to act as a low-efficacy partial agonist, meaning it can activate the receptor but does so less effectively than full agonists. This property is particularly useful in clinical settings where modulation of heart rate and contractility is necessary without overstimulation.

Table 1: Pharmacological Profile of this compound

ParameterValue
CAS Number53671-71-9
Mechanism of Actionβ1-Adrenergic antagonist
EfficacyLow efficacy partial agonist
Impact on Resting Cardiac FunctionNo significant effect

Selectivity and Binding Affinity

Research indicates that this compound exhibits a high selectivity ratio for β1 over β2 adrenergic receptors, making it one of the most selective compounds in its class. Studies have reported its binding affinities, highlighting its potential for targeted therapeutic applications.

Table 2: Binding Affinities and Selectivity Ratios

Compoundlog K D (β1)log K D (β2)Selectivity Ratio (β1/β2)
This compound-8.75 ± 0.03-6.84 ± 0.0381
Xamoterol-7.09 ± 0.04-5.76 ± 0.0421
CGP 20712A-8.79 ± 0.07-5.82 ± 0.04933

In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound can effectively modulate intracellular signaling pathways associated with β1-adrenergic activation, such as cAMP accumulation and ERK phosphorylation. These pathways are crucial for understanding the compound's role in cardiac function and potential therapeutic uses.

In vivo studies have shown that this compound can effectively block β1-adrenergic receptors during exercise, which is beneficial for patients with conditions like angina pectoris. However, there are challenges regarding its rapid metabolism and nonspecific binding observed in myocardial tissues, which can limit its effectiveness in certain scenarios .

Case Study: Clinical Applications

A significant case study involving patients with angina pectoris highlighted the efficacy of this compound in managing heart rate during physical stress. Patients exhibited improved outcomes when treated with this compound compared to traditional β-blockers, showcasing its potential benefits in clinical settings.

Q & A

Q. What is the primary mechanism of action of ICI 89406 in modulating hormonal and receptor pathways?

this compound exhibits dual mechanisms: (1) competitive inhibition of aromatase, reducing estrogen synthesis by blocking androgen-to-estrogen conversion , and (2) selective antagonism of β1-adrenoceptors, influencing cardiac and neurological signaling . Methodologically, its aromatase inhibition is assessed via enzyme activity assays (e.g., measuring 17β-estradiol levels in cell models), while β1-antagonism is validated through receptor-binding studies (e.g., displacement assays using radiolabeled ligands like [³H]-CGP 12177) .

Q. How does this compound’s selectivity for aromatase compare to other inhibitors in estrogen-dependent models?

this compound’s selectivity is evaluated using comparative dose-response curves against reference inhibitors (e.g., letrozole) in estrogen-sensitive cell lines (e.g., MCF-7). Researchers should measure IC₅₀ values and cross-validate with receptor-binding assays to rule off-target effects. Structural analysis of its cyanophenoxy group may explain its competitive binding to aromatase’s active site .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported dual roles (aromatase inhibitor vs. β1-antagonist)?

To disentangle mechanisms:

  • Use tissue-specific models : Test this compound in aromatase-rich tissues (e.g., ovarian granulosa cells) versus β1-adrenoceptor-dominant systems (e.g., cardiomyocytes) .
  • Employ genetic knockouts : Compare wild-type and aromatase/β1-adrenoceptor KO models to isolate target effects .
  • Conduct structural-activity relationship (SAR) studies : Modify this compound’s phenylurea moiety to dissect contributions to each pathway .

Q. How can researchers optimize dosing regimens for this compound in preclinical studies to minimize off-target effects?

  • Perform pharmacokinetic profiling to determine tissue-specific half-life and clearance rates.
  • Use dose-escalation studies (e.g., 10–500 nM in vitro; 1–50 mg/kg in vivo) with endpoints like plasma estrogen levels or cardiac output .
  • Pair with selective antagonists (e.g., ICI 118,551 for β2-adrenoceptors) to confirm specificity .

Q. What methodologies validate this compound’s efficacy in complex physiological systems, such as BAT thermogenesis or WAT browning?

  • In vitro : Treat differentiated adipocytes with this compound (100–500 nM for 48 h) and measure UCP1 expression via qPCR or immunoblotting .
  • In vivo : Administer this compound to cold-exposed mice and quantify thermogenic markers (e.g., PGC-1α) while controlling for β1-adrenoceptor-mediated cardiac effects .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in this compound’s receptor affinity across studies?

  • Meta-analysis : Compare reported Ki/IC₅₀ values from independent studies, noting assay conditions (e.g., cell type, ligand concentration).
  • Cross-species validation : Test affinity in human vs. murine receptors to account for interspecies variability .
  • Competitive binding assays : Co-administer this compound with subtype-specific antagonists (e.g., metoprolol for β1) to clarify receptor engagement .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in dual-pathway studies?

  • Use multivariate regression to model interactions between estrogen synthesis and β1-adrenoceptor activity.
  • Apply pathway enrichment analysis (e.g., Gene Ontology) to transcriptomic data from treated tissues, prioritizing pathways like steroidogenesis or cAMP signaling .

Experimental Design Considerations

Q. What controls are critical when assessing this compound’s impact on hormone-sensitive cancers?

  • Include aromatase-positive/negative cell controls (e.g., MDA-MB-231 vs. MCF-7) to isolate aromatase-dependent effects.
  • Use estrogen rescue experiments (add-back 17β-estradiol) to confirm mechanistic specificity .
  • Monitor proliferation markers (e.g., Ki-67) alongside estrogen receptor (ER) phosphorylation .

Q. How should researchers design studies to evaluate this compound’s pharmacokinetics in CNS models?

  • Measure blood-brain barrier (BBB) penetration via LC-MS/MS of brain homogenates post-administration.
  • Pair with PET imaging using radiolabeled this compound to visualize CNS receptor occupancy .

Tables for Key Data

Parameter Aromatase Inhibition β1-Adrenoceptor Antagonism
IC₅₀ (nM) 10–50 (cell-free assays) 100–200 (displacement assays)
Key Structural Motif Cyanophenoxy group Phenylurea moiety
Primary Assay 17β-Estradiol ELISA cAMP accumulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ICI 89406
Reactant of Route 2
Reactant of Route 2
ICI 89406

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.